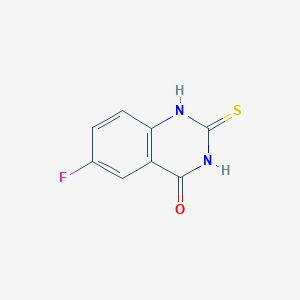

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved using a variety of methods. One such method involves the use of a cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive, and reusable heterogeneous Lewis acid catalyst . This catalyst was used for the preparation of 2, 3-dihydroquinazolin-4(1H)-ones in good to high yields via the one-pot reaction of anthranilamide with different aldehydes or ketones in ethanol at reflux conditions .Applications De Recherche Scientifique

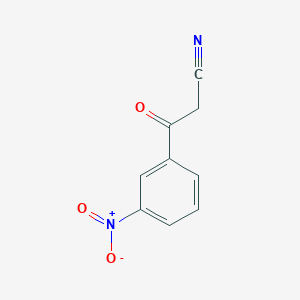

Antioxidant Activity Studies

Analytical methods for determining antioxidant activity highlight the importance of compounds that can act as potential antioxidants. Studies review critical tests used to determine antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests. These assays, based on the transfer of a hydrogen atom or an electron, are crucial in evaluating the antioxidant capacity of complex samples, which might relate to the reactivity of "6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one" due to its potential radical scavenging abilities (Munteanu & Apetrei, 2021).

Environmental and Ecotoxicological Assessments

Research into the environmental impact of perfluorinated compounds, such as assessing the biodegradability of polyfluoroalkyl chemicals, could be relevant to understanding the ecological footprint of structurally related chemicals like "6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one." The degradation pathways, half-lives, and defluorination potential of these substances are critical for their environmental risk assessment (Liu & Mejia Avendaño, 2013).

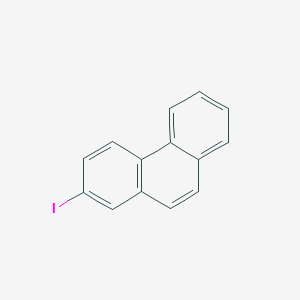

Fluorinated Compounds in Material Science

The unique properties of fluorinated compounds, especially in creating materials with specific characteristics like high thermal and chemical stability, are of significant interest. Studies on fluorinated liquid crystals and their applications provide insight into how the inclusion of fluorine atoms can alter material properties, potentially applicable to the development of new materials or chemical sensors using "6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one" (Hird, 2007).

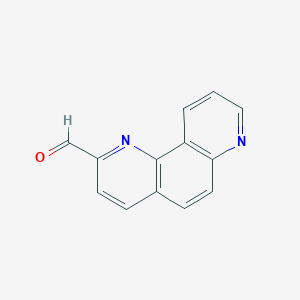

Chemosensors

Fluorescent chemosensors based on compounds with formyl groups, similar to the functional groups present in "6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one," are explored for detecting various analytes, including metal ions and neutral molecules. These studies suggest potential applications of structurally related compounds in developing selective and sensitive chemosensors (Roy, 2021).

Propriétés

IUPAC Name |

6-fluoro-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2OS/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHVBYTWFUWPYDX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)NC(=S)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498737 |

Source

|

| Record name | 6-Fluoro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-2-sulfanyl-3,4-dihydroquinazolin-4-one | |

CAS RN |

69661-42-3 |

Source

|

| Record name | 6-Fluoro-2-sulfanylidene-2,3-dihydroquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)

![3-methoxybenzo[cd]indol-2(1H)-one](/img/structure/B1313963.png)

![6,7-Dichloro-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1313971.png)